5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
Description
The compound 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core fused to a benzene ring. The oxazepine moiety is substituted with a 4-ethyl group and a 5-oxo functional group, while the benzenesulfonamide component contains a 5-chloro and 2-methoxy substituent. Crystallographic analysis of such compounds may employ programs like SHELX for structure refinement, as highlighted in historical crystallography literature .
Properties
IUPAC Name |
5-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-21-8-9-26-15-7-5-13(11-14(15)18(21)22)20-27(23,24)17-10-12(19)4-6-16(17)25-2/h4-7,10-11,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSZYRBVZTOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the benzene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922006-77-7 )
- Benzenesulfonamide substituents : 2-chloro (vs. 5-chloro and 2-methoxy in the target compound).
- Oxazepine substituents : 4-methyl (vs. 4-ethyl in the target).
- Ring fusion : Shared benzo[f] configuration.
5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS 921996-09-0 )
- Benzenesulfonamide substituents : 5-chloro and 2-methyl (vs. 2-methoxy in the target).
- Oxazepine substituents : 5-ethyl, 3,3-dimethyl, and 4-oxo (vs. 4-ethyl and 5-oxo in the target).
- Ring fusion : Benzo[b] configuration (vs. benzo[f] in the target), altering spatial orientation.
Structural and Functional Implications
Table 1: Comparative Analysis of Structural Features
Key Observations:
Electronic Effects :
- The 2-methoxy group in the target compound enhances polarity compared to the 2-methyl group in .
- Chlorine at position 5 (target and ) may increase electron-withdrawing effects, influencing reactivity or binding interactions.
Steric and Lipophilic Effects: The 4-ethyl group in the target compound increases lipophilicity relative to the 4-methyl group in .
Ring Fusion :
- Benzo[f] vs. benzo[b] fusion alters the spatial orientation of the oxazepine ring, which could impact molecular interactions in biological systems.
Biological Activity
5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a chloro group and a methoxy group on a benzenesulfonamide backbone, linked to a tetrahydrobenzo[f][1,4]oxazepine moiety. Such structural characteristics suggest potential interactions with biological targets related to inflammation, cancer, and metabolic disorders.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Antiparasitic Activity
Research indicates that related compounds within the same chemical family exhibit significant antiparasitic effects. For instance, dihydroisoxazole derivatives have shown effectiveness against various parasitic infections in both agricultural and veterinary settings . The specific activity of this compound in this regard remains to be fully elucidated but suggests potential for similar applications.
Antidiabetic Potential
Compounds similar to 5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) have been explored for their role in treating diabetes mellitus. The presence of the oxazepine structure is associated with modulation of glucose metabolism and insulin sensitivity . In vitro studies have indicated that these compounds can influence pathways involved in glucose homeostasis.
Case Studies and Research Findings
While specific mechanisms for this compound remain under investigation, its structural components suggest possible interactions with key enzymes or receptors involved in metabolic processes. The sulfonamide group may contribute to its pharmacological properties by mimicking natural substrates or inhibitors in biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
